molecular formula C11H15NO3S B15306082 3-(Benzyloxy)cyclobutane-1-sulfonamide

3-(Benzyloxy)cyclobutane-1-sulfonamide

Cat. No.: B15306082
M. Wt: 241.31 g/mol
InChI Key: JGVHEKMQKTYLLM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclobutane-1-sulfonamide is a chemical compound with a unique structure that includes a benzyloxy group attached to a cyclobutane ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-(Benzyloxy)cyclobutanone. This involves the nucleophilic substitution of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form a cyclobutane intermediate. This intermediate is then deprotected and hydrolyzed to obtain 3-oxocyclobutanecarboxylic acid. The acid is converted into a carboxylic acid silver salt, which reacts with elemental bromine to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to yield 3-(Benzyloxy)cyclobutanone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes using more efficient catalysts and reaction conditions to ensure high yield and purity. The process involves careful control of reaction temperatures, solvents, and purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Benzyloxy)cyclobutane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)cyclobutane-1-sulfonamide is unique due to its cyclobutane ring structure, which imparts different chemical and physical properties compared to other sulfonamides. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-phenylmethoxycyclobutane-1-sulfonamide

InChI

InChI=1S/C11H15NO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14)

InChI Key

JGVHEKMQKTYLLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

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